

# Synthesis and Isotopic Purity of DL-Leucine-N-FMOC-d10: A Technical Guide

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## Compound of Interest

Compound Name: *DL-Leucine-N-FMOC-d10*

Cat. No.: *B12398237*

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This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of **DL-Leucine-N-FMOC-d10**, a deuterated amino acid derivative crucial for various applications in proteomics, metabolomics, and drug development. This document details the synthetic pathways, methods for N-FMOC protection, and analytical techniques for determining isotopic enrichment, presenting quantitative data in a structured format and illustrating workflows with clear diagrams.

## Introduction

Deuterium-labeled compounds, such as DL-Leucine-d10, are invaluable tools in modern scientific research. The incorporation of deuterium in place of hydrogen atoms provides a stable isotopic label that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. **DL-Leucine-N-FMOC-d10**, with its amine group protected by the fluorenylmethyloxycarbonyl (Fmoc) group, is particularly suited for use in solid-phase peptide synthesis (SPPS) and as an internal standard in quantitative analytical methods. The precise knowledge of its synthesis and isotopic purity is paramount for the accuracy and reliability of experimental results.

## Synthesis of DL-Leucine-d10

The synthesis of DL-Leucine-d10 can be achieved through several methods, primarily involving hydrogen-deuterium exchange reactions or the use of deuterated starting materials.

## Hydrogen-Deuterium Exchange

One common approach is the direct exchange of hydrogen atoms with deuterium in unlabeled DL-leucine. This is typically achieved by heating the amino acid in the presence of a deuterium source, such as deuterium oxide ( $D_2O$ ), often with a catalyst.

### Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

- **Preparation:** In a sealed reaction vessel, dissolve DL-Leucine in  $D_2O$ .
- **Catalyst Addition:** Add a suitable catalyst, such as a platinum or palladium catalyst (e.g., Pd/C).
- **Reaction:** Heat the mixture under pressure and vigorous stirring for an extended period (e.g., 24-72 hours) at an elevated temperature (e.g., 100-150 °C).
- **Work-up:** After cooling, the catalyst is removed by filtration. The  $D_2O$  is evaporated under reduced pressure.
- **Purification:** The resulting deuterated DL-Leucine is purified by recrystallization.

## Synthesis from Deuterated Precursors

A more controlled method involves the use of deuterated starting materials in a multi-step chemical synthesis. This approach often provides higher and more specific isotopic enrichment. For the synthesis of DL-Leucine- $d_{10}$ , a plausible route starts from a deuterated isovaleric acid derivative.

### Experimental Protocol: Synthesis from Deuterated Isovaleric Acid

- **Bromination:** Deuterated isovaleric acid (isovaleric acid- $d_9$ ) is subjected to  $\alpha$ -bromination using N-bromosuccinimide (NBS) and a radical initiator to yield  $\alpha$ -bromo-isovaleric acid- $d_9$ .
- **Amination:** The resulting  $\alpha$ -bromo acid is then aminated using ammonia or a suitable nitrogen source to introduce the amino group at the  $\alpha$ -position, yielding DL-Leucine- $d_{10}$ .
- **Purification:** The final product is purified through crystallization or chromatography.

## N-FMOC Protection of DL-Leucine-d10

The protection of the amino group of DL-Leucine-d10 with the Fmoc group is a critical step for its use in peptide synthesis. This reaction is typically carried out under basic conditions using Fmoc-Cl or Fmoc-OSu as the protecting agent.[1][2][3]

### Experimental Protocol: N-FMOC Protection

- **Dissolution:** Dissolve DL-Leucine-d10 in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group.
- **Fmoc Reagent Addition:** Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent (e.g., dioxane or acetone) to the amino acid solution with vigorous stirring at a low temperature (0-5 °C).
- **Reaction:** Allow the reaction to proceed for several hours at room temperature.
- **Work-up:** Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the N-FMOC protected amino acid.
- **Extraction and Purification:** The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **DL-Leucine-N-FMOC-d10**. [4]

## Isotopic Purity Determination

The accurate determination of the isotopic purity of **DL-Leucine-N-FMOC-d10** is essential for its application as an internal standard. The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

## High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS), is a powerful tool for assessing isotopic enrichment.[5] By analyzing the full scan mass spectrum, the relative abundance of the different isotopologues (d0 to d10) can be determined.

### Experimental Protocol: LC-ESI-HRMS Analysis

- **Sample Preparation:** Prepare a dilute solution of **DL-Leucine-N-FMOC-d10** in a suitable solvent (e.g., acetonitrile/water).
- **Chromatography:** Inject the sample into an LC system coupled to a high-resolution mass spectrometer. Use a suitable reversed-phase column to achieve chromatographic separation.
- **Mass Spectrometry:** Acquire full scan mass spectra in the appropriate mass range.
- **Data Analysis:** Extract the ion chromatograms for the molecular ions of all possible isotopologues (M, M+1, M+2, ... M+10). Integrate the peak areas of each isotopic ion to calculate the percentage of each isotopologue and thereby the overall isotopic enrichment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify the isotopic purity. A combination of  $^1\text{H}$  and  $^2\text{H}$  NMR is often employed for accurate determination.<sup>[7]</sup>

### Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve a precisely weighed amount of **DL-Leucine-N-FMOC-d10** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- **$^1\text{H}$  NMR:** Acquire a quantitative  $^1\text{H}$  NMR spectrum. The disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling. The residual proton signals can be integrated to quantify the level of deuteration.
- **$^2\text{H}$  NMR:** Acquire a  $^2\text{H}$  NMR spectrum. The presence of signals in the  $^2\text{H}$  spectrum at the chemical shifts corresponding to the labeled positions provides direct evidence of deuteration. The integrals of these signals can be used to determine the relative abundance of deuterium at each site.

## Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available **DL-Leucine-N-FMOC-d10**.

Table 1: Physical and Chemical Properties

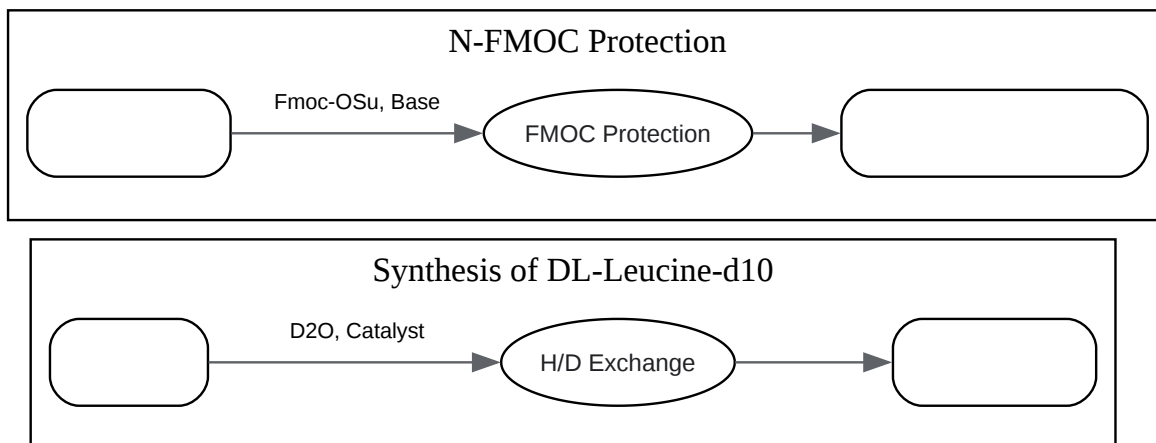
Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>13</sub> D <sub>10</sub> NO <sub>4</sub>	[8]
Molecular Weight	363.48 g/mol	[8]
Appearance	White to off-white solid	N/A
Solubility	Soluble in organic solvents (e.g., DMF, DMSO)	N/A

Table 2: Purity Specifications

Parameter	Specification	Reference
Chemical Purity (by HPLC)	≥ 95%	[8]
Isotopic Purity (atom % D)	≥ 98%	[8]

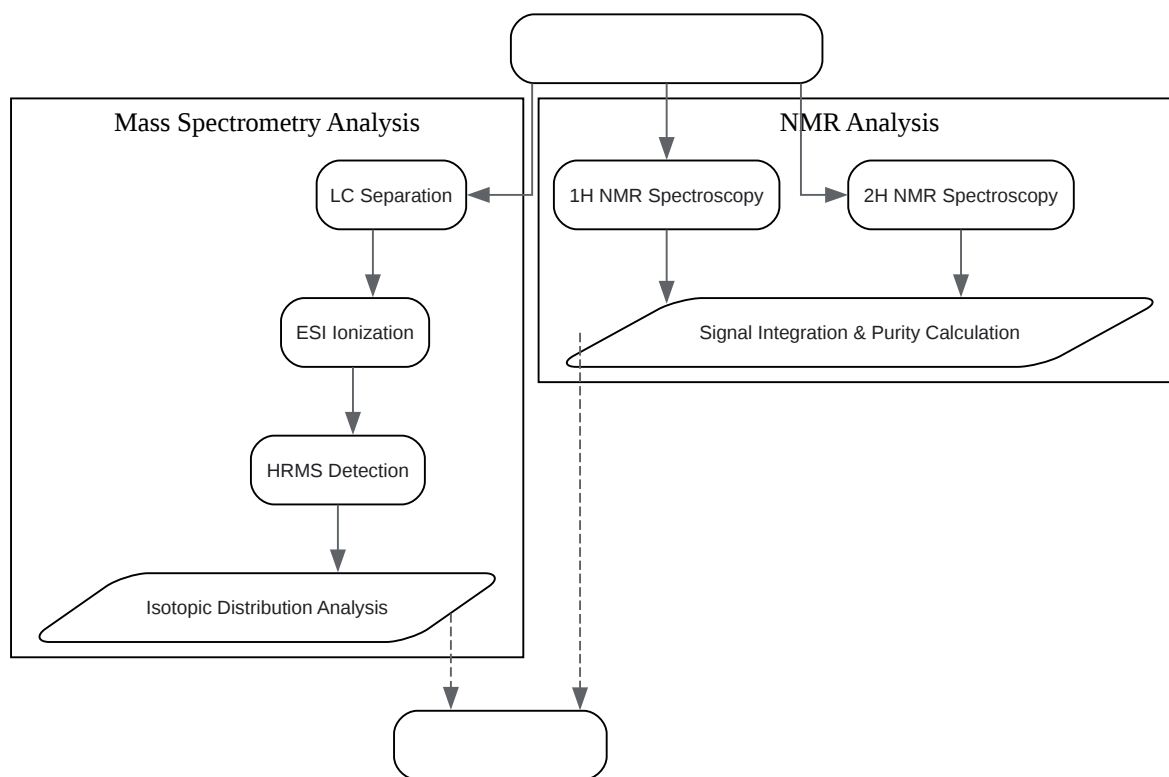
## Visualizations

The following diagrams illustrate the key workflows described in this guide.



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Caption: Synthetic workflow for **DL-Leucine-N-FMOC-d10**.



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Caption: Analytical workflow for isotopic purity determination.

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